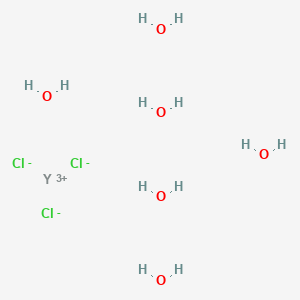
Chlorure d'yttrium hexahydraté
Vue d'ensemble
Description
Yttrium trichloride hexahydrate, with the chemical formula YCl₃·6H₂O, is an inorganic compound consisting of yttrium and chloride. It is a colorless, highly soluble salt that exists in a hydrated form. This compound is widely used in various scientific and industrial applications due to its unique properties.
Applications De Recherche Scientifique
Yttrium trichloride hexahydrate is extensively used in scientific research and industrial applications:
Chemistry: It serves as a precursor for synthesizing yttrium-based materials, including phosphors and ceramics.
Biology: It is used in the preparation of yttrium-containing compounds for biological studies.
Medicine: It is utilized in the development of radiopharmaceuticals for cancer treatment.
Mécanisme D'action
Target of Action
Yttrium trichloride hexahydrate, also known as yttrium(3+);trichloride;hexahydrate, is an inorganic compound of yttrium and chloride . It primarily targets the synthesis of yttrium-based materials, including phosphors and ceramics . It acts as a precursor for yttrium iron garnets, which are crucial components in electronic and optical devices due to their magnetic properties .
Mode of Action
The compound interacts with its targets by serving as a precursor in the synthesis process. It contributes to the formation of yttrium iron garnets and other yttrium-based materials . The resulting changes include the creation of materials with unique properties, such as magnetic properties in the case of yttrium iron garnets .
Biochemical Pathways
Yttrium trichloride hexahydrate is involved in the sol-gel processing pathway to synthesize Y2O3–MgO nanocomposites . It also contributes to the preparation of finely dispersed yttrium-aluminum garnet (YAG) powder for laser ceramics . The downstream effects of these pathways include the production of materials with specific properties, such as high luminescence in the case of phosphors .
Pharmacokinetics
It’s worth noting that the compound is highly soluble in water , which can impact its distribution and availability in aqueous environments.
Result of Action
The action of yttrium trichloride hexahydrate results in the synthesis of yttrium-based materials with specific properties. For example, it can lead to the creation of yttrium iron garnets with magnetic properties . These materials are used in various applications, including electronic and optical devices .
Action Environment
The action of yttrium trichloride hexahydrate can be influenced by environmental factors. For instance, its solubility can be affected by the temperature and the presence of other substances . Additionally, the compound is deliquescent, meaning it can absorb moisture from the air and dissolve in it . This property can influence its stability and efficacy in different environments .
Analyse Biochimique
Biochemical Properties
Yttrium trichloride hexahydrate can interact with biomolecules . Although yttrium is not an essential element for organisms, it has a great affinity to many metal-sites of bio-macromolecules, and may thereby disturb the functions of metal-biomolecules complexes . For instance, it has been found that the number of mol of yttrium bound per mol of α-globulin increased fourfold as the concentration of yttrium was varied .
Cellular Effects
The biological effects of Yttrium refer to the activity, behavior, and toxicity of Yttrium element or compounds in cells, tissues, organs, and organisms . Yttrium trichloride hexahydrate can cause acute hepatic injury and transient increase of plasma Ca following injection . A significant amount of Ca was deposited in the liver and spleen, while Ca concentration was only slightly increased in the lung and kidney .
Molecular Mechanism
Yttrium trichloride hexahydrate can interact preferably with solvent-exposed negatively charged side chains (Asp, Glu) on the protein surface, and thereby modulate the surface charge distribution . This interaction can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Yttrium trichloride hexahydrate disappears from the blood within 1 day but is retained in the organs for a long time . The elimination half-time of liver Y was 144 days at a dose of 1 mg Y/rat .
Dosage Effects in Animal Models
The effects of Yttrium trichloride hexahydrate vary with different dosages in animal models . For instance, time-course and dose-related changes in tissue distribution, subcellular localization, clearance, and acute toxicity of intravenous-injected yttrium chloride have been studied in rats .
Metabolic Pathways
Yttrium trichloride hexahydrate may be transported partly contained in serum protein and partly incorporated into phagocytes, and taken mostly into the reticuloendothelial system by the phagocytic mechanism and deposited there . The major route of excretion of REEs may be biliary excretion and the REEs might be excreted gradually into feces .
Transport and Distribution
Yttrium trichloride hexahydrate is transported and distributed within cells and tissues . Most of the Y administered was distributed into liver, bone, and spleen .
Subcellular Localization
The subcellular localization of Yttrium trichloride hexahydrate is primarily in the liver and spleen . Electron microscopic analyzes revealed that the colloidal yttrium-containing material was taken up by phagocytic cells in the liver and spleen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Yttrium trichloride hexahydrate can be synthesized through several methods. One common method involves treating yttrium oxide (Y₂O₃) with hydrochloric acid (HCl), resulting in the formation of yttrium trichloride hexahydrate: [ \text{Y}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{YCl}_3 \cdot 6\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, yttrium trichloride hexahydrate is often produced using the ammonium chloride route. This involves reacting yttrium oxide with ammonium chloride (NH₄Cl) to form ammonium yttrium pentachloride, which is then thermally decomposed to yield yttrium trichloride: [ 10\text{NH}_4\text{Cl} + \text{Y}_2\text{O}_3 \rightarrow 2(\text{NH}_4)_2[\text{YCl}_5] + 6\text{NH}_3 + 3\text{H}_2\text{O} ] [ (\text{NH}_4)_2[\text{YCl}_5] \rightarrow 2\text{NH}_4\text{Cl} + \text{YCl}_3 ]
Analyse Des Réactions Chimiques
Types of Reactions: Yttrium trichloride hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form yttrium oxide (Y₂O₃).
Reduction: It can be reduced to elemental yttrium using strong reducing agents.
Substitution: It can participate in substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Requires strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Involves reacting with other halide salts under controlled conditions.
Major Products:
Oxidation: Yttrium oxide (Y₂O₃)
Reduction: Elemental yttrium (Y)
Substitution: Various yttrium halides (e.g., yttrium fluoride, yttrium bromide)
Comparaison Avec Des Composés Similaires
- Yttrium(III) fluoride (YF₃)
- Yttrium(III) bromide (YBr₃)
- Yttrium(III) iodide (YI₃)
Comparison: Yttrium trichloride hexahydrate is unique due to its high solubility in water and its hydrated form, which makes it particularly useful in aqueous reactions and applications. In contrast, yttrium fluoride, bromide, and iodide have different solubility profiles and are used in different contexts based on their specific properties .
Propriétés
IUPAC Name |
yttrium(3+);trichloride;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.6H2O.Y/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINACGXCEZNYTF-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H12O6Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10361-92-9 (Parent) | |
| Record name | Yttrium chloride hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3051416 | |
| Record name | Yttrium chloride hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10025-94-2 | |
| Record name | Yttrium chloride hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yttrium chloride hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Yttrium chloride (YCl3), hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | YTTRIUM CHLORIDE HEXAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84S0617JNO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)





![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)



![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)


